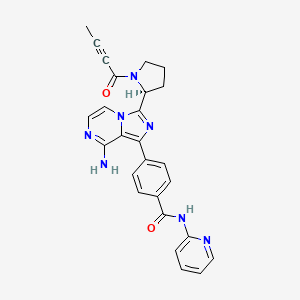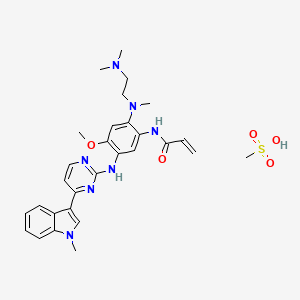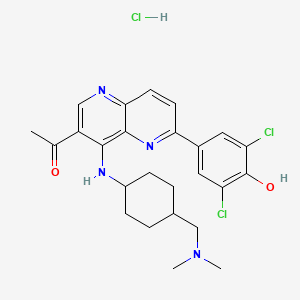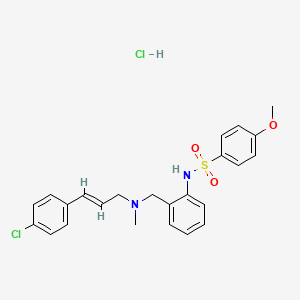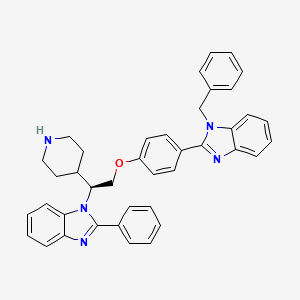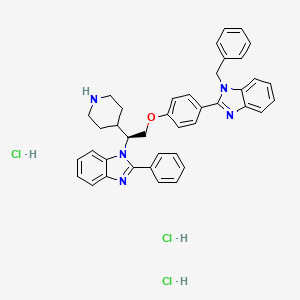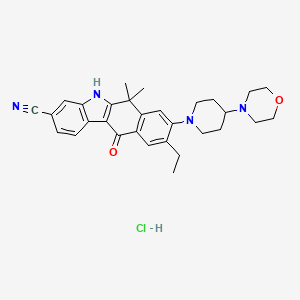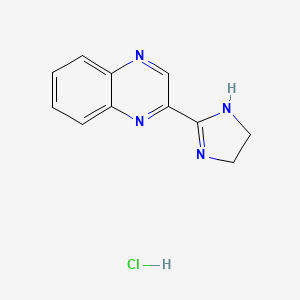
BU 239 Hydrochloride
Overview
Description
BU 239 Hydrochloride is a potent, highly selective ligand for the imidazoline I2 receptor . It has a high affinity for the imidazoline I2 binding site .
Molecular Structure Analysis
The molecular formula of BU 239 Hydrochloride is C11H10N4.HCl . Its molecular weight is 234.69 .Physical And Chemical Properties Analysis
BU 239 Hydrochloride is soluble up to 50 mM in DMSO . It should be stored in a desiccated state at room temperature .Scientific Research Applications
Neptunium-239 Applications in Solvent Extraction Studies
- Solvent Extraction Behaviors: Neptunium-239 is used as a tracer in studies focusing on its behavior in solvent extraction systems involving different mineral acids and tributyl phosphate (TBP) (Ishimori & Nakamura, 1959).
Plutonium-239 Applications in Spectrophotometry and Toxicology
- Spectrophotometric Determination: Plutonium-239's spectrum, particularly in chloride forms, is key in spectrophotometric methods for determining its concentration in various samples (Temer & Walker, 1994).
- Biological Action Studies: Research on the biological action of 239Pu, including its toxicology and distribution in the body through different pathways, has been a significant area of study (Moskalev, 1972).
Plutonium-239 in Environmental and Phytoremediation Research
- Environmental Monitoring: Plutonium-239's presence in environmental samples, such as in mussel watch programs and ice cores, has been monitored to understand its distribution and impact (Farrington et al., 1983); (Arienzo et al., 2016).
- Phytoremediation: The potential of certain plants, like Vetiveria zizanoides, for the phytoremediation of Plutonium-239 has been explored, demonstrating the plant's ability to remove Pu from solutions and soil (Singh et al., 2016).
properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMMIEICYUXMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=NC3=CC=CC=C3N=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BU 239 Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



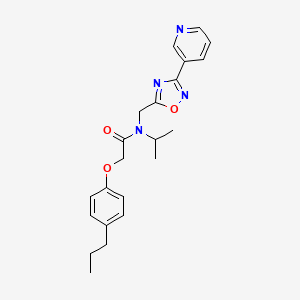
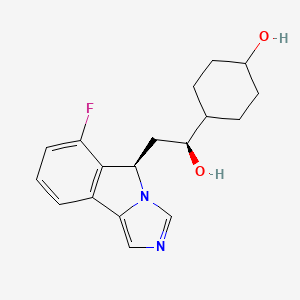
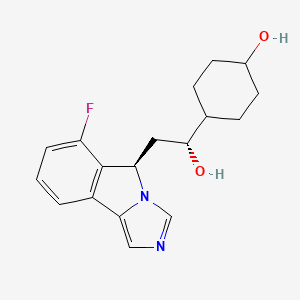
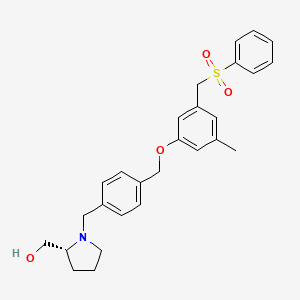
![6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B560131.png)
